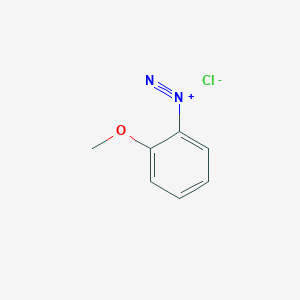
Benzenediazonium, 2-methoxy-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2-methoxy-, chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 2-methoxy- substituent indicates the presence of a methoxy group (-OCH₃) at the second position of the benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenediazonium, 2-methoxy-, chloride is typically prepared by the diazotization of 2-methoxyaniline. The process involves the reaction of 2-methoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to prevent decomposition . The reaction can be represented as follows:
2-Methoxyaniline+HNO2+HCl→Benzenediazonium, 2-methoxy-, chloride+2H2O
Industrial Production Methods
In industrial settings, the preparation of diazonium salts like this compound follows similar principles but on a larger scale. The process involves careful control of temperature and pH to ensure the stability of the diazonium salt. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2-methoxy-, chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and then reacted with the diazonium salt at low temperatures to form azo compounds.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Scientific Research Applications
Benzenediazonium, 2-methoxy-, chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenediazonium, 2-methoxy-, chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:
Substitution: The diazonium ion acts as an electrophile, allowing nucleophiles to replace the diazonium group.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Lacks the methoxy group and is more reactive due to the absence of electron-donating substituents.
4-Methoxybenzenediazonium chloride: Has the methoxy group at the para position, which affects its reactivity and stability differently compared to the ortho position.
Uniqueness
Benzenediazonium, 2-methoxy-, chloride is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and stability. The electron-donating effect of the methoxy group can stabilize the diazonium ion and affect the outcome of substitution and coupling reactions .
Properties
CAS No. |
3425-23-8 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-methoxybenzenediazonium;chloride |
InChI |
InChI=1S/C7H7N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
XUEJWOZUNYWFCY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


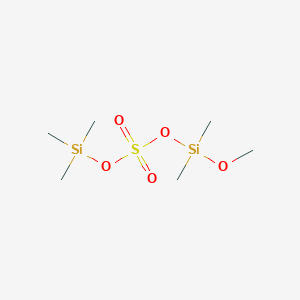

![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
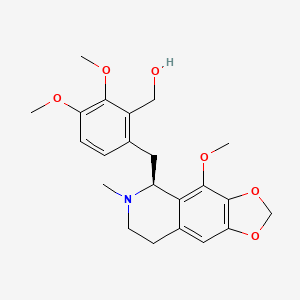
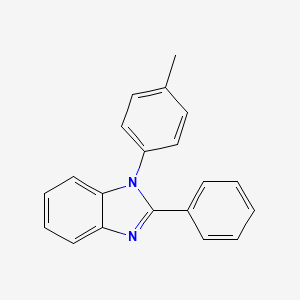
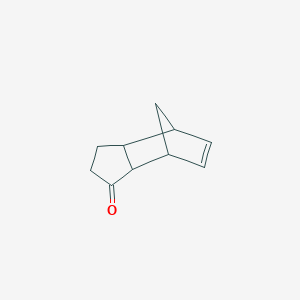

![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)


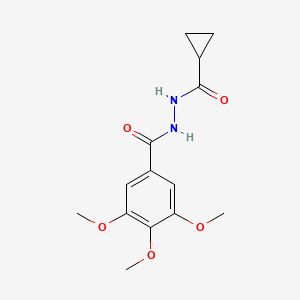
![N-benzyl-2-[(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14153044.png)
![4-Amino-3-[4-(propan-2-yloxy)phenyl]butanamide](/img/structure/B14153047.png)
